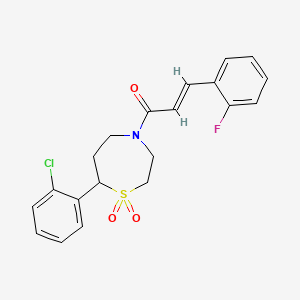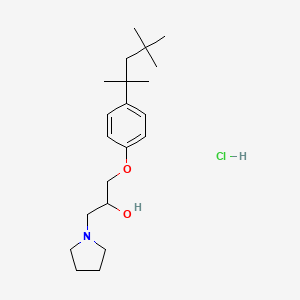![molecular formula C23H17FN2O6 B2893553 1-(2,5-Dimethoxyphenyl)-7-fluoro-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 874396-06-2](/img/structure/B2893553.png)
1-(2,5-Dimethoxyphenyl)-7-fluoro-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the isoxazole ring could be formed through a 1,3-dipolar cycloaddition or a nitrile oxide cycloaddition . The chromene could be synthesized through a Perkin reaction or a Bischler-Napieralski reaction .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The isoxazole and pyrrole rings introduce nitrogen atoms into the structure, which can participate in hydrogen bonding and other interactions .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. The isoxazole ring is known to participate in various reactions such as nucleophilic substitutions and additions . The carbonyl groups in the dione could be reduced to alcohols or reacted with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the functional groups present, and the overall charge distribution would all influence properties like solubility, melting point, and reactivity .科学的研究の応用
Organic Synthesis and Chemical Reactivity
Research on compounds with similar structural features has explored their synthesis and reactivity. For example, studies have detailed the synthesis of complex molecules through oxidative decarboxylation reactions, showcasing the utility of such compounds in constructing diverse molecular architectures. This highlights the potential of the target compound for use in synthetic organic chemistry as a building block for more complex molecules.
Photophysical Properties
Compounds with similar structures have been studied for their photophysical properties, such as photochromism, where they exhibit reversible changes in color upon exposure to light. This behavior is crucial for applications in molecular switches, optical data storage, and photoresponsive materials, suggesting that "1-(2,5-Dimethoxyphenyl)-7-fluoro-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione" could also exhibit such properties useful for advanced technological applications.
Material Science and Luminescence
Several studies have focused on the development of luminescent materials based on structurally related compounds. These materials find applications in organic light-emitting diodes (OLEDs), sensors, and bioimaging, indicating the potential of the target compound in these areas due to its structural features conducive to electronic and photonic properties.
Biomedical Applications
While the emphasis was on excluding drug use, dosage, and side effects, the structural motif of the target compound, particularly its cyclic imide and pyrrole components, has been explored in the context of biological activities. This suggests a potential, albeit indirect, avenue for research into the biological relevance of these compounds, possibly in areas such as bioconjugation, where their reactivity and stability could be leveraged.
Organic Synthesis and Chemical Reactivity : Studies on oxidative decarboxylation reactions and the synthesis of complex molecules highlight the utility of structurally related compounds in synthetic organic chemistry ChemInform.
Photophysical Properties : Research on photochromic behavior and photophysical properties of related compounds underscores their potential in molecular switches and photoresponsive materials Chemical Physics.
Material Science and Luminescence : Investigations into luminescent materials based on similar structural motifs suggest applications in OLEDs, sensors, and bioimaging Dyes and Pigments.
Biomedical Applications : While direct applications in drug development were excluded, the exploration of cyclic imides and pyrroles in biological contexts indicates potential research avenues in bioconjugation and biomedical materials Journal of Medicinal Chemistry.
特性
IUPAC Name |
1-(2,5-dimethoxyphenyl)-7-fluoro-2-(5-methyl-1,2-oxazol-3-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN2O6/c1-11-8-18(25-32-11)26-20(14-10-13(29-2)5-7-16(14)30-3)19-21(27)15-9-12(24)4-6-17(15)31-22(19)23(26)28/h4-10,20H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCWNBCCIHTCLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=C(C=CC(=C5)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

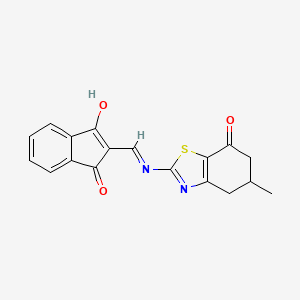
![(Z)-ethyl 2-((6-chloro-3-(phenylcarbamoyl)-2H-chromen-2-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2893473.png)
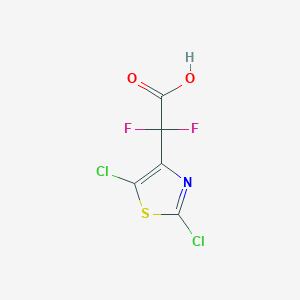
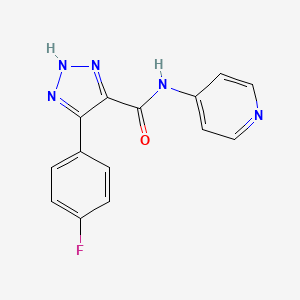
![1-[(4-Butoxyphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B2893477.png)
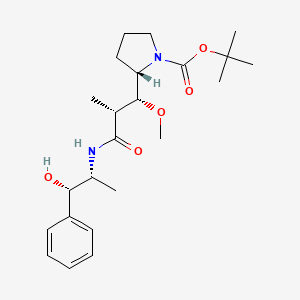
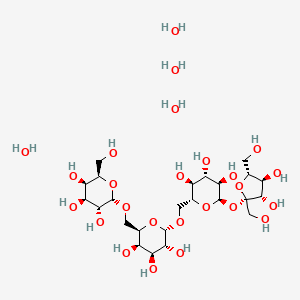

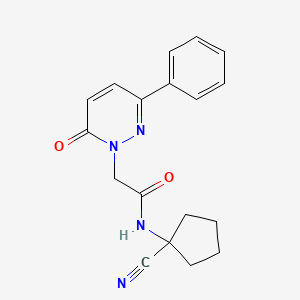
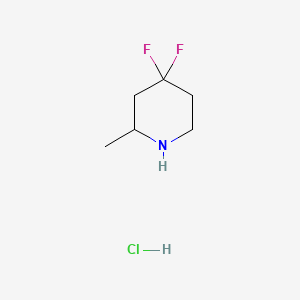
![(1S,2S,3R,5S,6R)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-ol](/img/structure/B2893487.png)
